molecular formula C9H6ClNO2 B1423253 7-Chloro-1H-indole-4-carboxylic acid CAS No. 588688-45-3

7-Chloro-1H-indole-4-carboxylic acid

Cat. No.: B1423253
CAS No.: 588688-45-3
M. Wt: 195.6 g/mol
InChI Key: FKMNAVDJNRMGHP-UHFFFAOYSA-N
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Description

7-Chloro-1H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 4th position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-indole-4-carboxylic acid typically involves the chlorination of indole derivatives followed by carboxylation. One common method includes the reaction of indole with chloroacetyl chloride under acidic conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and carboxylation reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemistry

7-Chloro-1H-indole-4-carboxylic acid serves as a crucial building block in the synthesis of more complex indole derivatives. It can undergo various chemical reactions, including:

  • Oxidation : Converts to oxo derivatives using agents like potassium permanganate.
  • Reduction : The carboxylic acid group can be reduced to an alcohol or aldehyde.
  • Substitution : The chlorine atom can be substituted with other functional groups through nucleophilic substitution.

These reactions enable the development of new compounds with potential biological activities.

Biology

Research has highlighted the compound's potential as a bioactive molecule with various biological effects:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with rapid bactericidal action observed within hours. Additionally, it has antifungal properties against Candida albicans.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes, suggesting applications in treating metabolic disorders and cancer.

Medicine

The therapeutic potential of this compound is under investigation for various diseases:

  • Anticancer Properties : Preliminary studies indicate that this compound may modulate pathways involved in cancer progression, making it a candidate for further research in oncology.
  • Antiviral Applications : There is ongoing research into its efficacy against viral infections, expanding its potential use in antiviral therapies.

Case Study 1: Antibacterial Effects

A study evaluated the antibacterial properties of several indole derivatives, including this compound. The compound demonstrated significant inhibition against S. aureus and E. coli, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound revealed its ability to inhibit specific enzymes linked to metabolic pathways. This suggests potential applications in managing conditions like diabetes and obesity.

Comparison with Similar Compounds

  • 4-Chloro-1H-indole-7-carboxylic acid
  • 7-Bromo-1H-indole-4-carboxylic acid
  • 1H-Indole-3-carboxylic acid

Comparison: 7-Chloro-1H-indole-4-carboxylic acid is unique due to the specific positioning of the chlorine atom and carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .

Biological Activity

7-Chloro-1H-indole-4-carboxylic acid (CAS No. 28899-75-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC9H6ClNO2
Molecular Weight197.60 g/mol
Log P (octanol/water)2.21
SolubilitySoluble in organic solvents

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor . It has been identified as a selective inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This selectivity can be advantageous in drug design to minimize adverse interactions with other medications .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity:

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Bacillus subtilis0.015
Candida albicans0.030

These findings suggest that the compound could be developed as a new class of antibiotics, particularly against resistant strains .

Case Studies and Research Findings

  • Antibacterial Effects : A study evaluated the antibacterial effects of various indole derivatives, including this compound, showing significant inhibition against S. aureus and E. coli with rapid bactericidal action observed within hours .
  • Antifungal Activity : Another investigation highlighted the antifungal properties of the compound against C. albicans, demonstrating potential applications in treating fungal infections .
  • Therapeutic Potential : The compound's ability to inhibit specific enzymes suggests potential therapeutic applications in conditions that require modulation of metabolic pathways, such as cancer or metabolic disorders .

Properties

IUPAC Name

7-chloro-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-2-1-6(9(12)13)5-3-4-11-8(5)7/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMNAVDJNRMGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C(=O)O)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694583
Record name 7-Chloro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588688-45-3
Record name 7-Chloro-1H-indole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588688-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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